ethyl 2-[2-(acetylamino)-1-methylethylidene]hydrazinecarboxylate
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Overview
Description
Ethyl 2-[2-(acetylamino)-1-methylethylidene]hydrazinecarboxylate, also known as EAMH, is a chemical compound with potential applications in scientific research.
Mechanism of Action
The mechanism of action of ethyl 2-[2-(acetylamino)-1-methylethylidene]hydrazinecarboxylate is not fully understood, but it is believed to involve the inhibition of specific enzymes and the induction of apoptosis in cancer cells. This compound has been shown to bind to the active site of acetylcholinesterase, inhibiting its activity. In cancer cells, this compound has been shown to induce apoptosis by activating specific signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of enzyme activity, induction of apoptosis, and labeling of proteins. This compound has also been shown to have low toxicity in vitro and in vivo. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
The advantages of using ethyl 2-[2-(acetylamino)-1-methylethylidene]hydrazinecarboxylate in lab experiments include its high yield and purity, low toxicity, and potential applications in cancer treatment, enzyme inhibition, and protein labeling. However, the limitations of using this compound include the lack of understanding of its mechanism of action and the need for further studies to fully understand its biochemical and physiological effects.
Future Directions
There are several future directions for the use of ethyl 2-[2-(acetylamino)-1-methylethylidene]hydrazinecarboxylate in scientific research. One potential direction is the development of this compound-based drugs for cancer treatment and Alzheimer's disease. Another direction is the use of this compound in protein labeling for fluorescence imaging. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in scientific research. Its synthesis method is simple, and it has been shown to have various applications in cancer treatment, enzyme inhibition, and protein labeling. However, further studies are needed to fully understand its mechanism of action and biochemical and physiological effects. The future directions for the use of this compound in scientific research are promising, and it has the potential to make significant contributions to the fields of cancer research, Alzheimer's disease, and protein labeling.
Synthesis Methods
Ethyl 2-[2-(acetylamino)-1-methylethylidene]hydrazinecarboxylate can be synthesized using a simple one-pot reaction between ethyl hydrazinecarboxylate and N-acetylisoleucine methyl ester. The reaction is carried out in the presence of a catalyst under specific conditions. The yield of this compound is about 70%, and the purity can be improved by recrystallization.
Scientific Research Applications
Ethyl 2-[2-(acetylamino)-1-methylethylidene]hydrazinecarboxylate has been used in various scientific research studies, including cancer treatment, enzyme inhibition, and protein labeling. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. In enzyme inhibition, this compound has been used to inhibit the activity of acetylcholinesterase, which is involved in the progression of Alzheimer's disease. In protein labeling, this compound has been used to label proteins for fluorescence imaging.
Properties
IUPAC Name |
ethyl N-[(E)-1-acetamidopropan-2-ylideneamino]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O3/c1-4-14-8(13)11-10-6(2)5-9-7(3)12/h4-5H2,1-3H3,(H,9,12)(H,11,13)/b10-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVWJPKSOQKQED-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NN=C(C)CNC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N/N=C(\C)/CNC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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